molecular formula C4H12N+ B1240612 2-Methylpropanaminium

2-Methylpropanaminium

Cat. No.: B1240612
M. Wt: 74.14 g/mol
InChI Key: KDSNLYIMUZNERS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropanaminium is the protonated form of 2-Amino-2-methylpropanol (CAS 124-68-5), a branched amino alcohol with the molecular formula C₄H₁₁NO . The parent compound, 2-Amino-2-methylpropanol, features a hydroxyl (-OH) and an amine (-NH₂) group on the same carbon atom of a propane backbone. Upon protonation, the amine group becomes -NH₃⁺, forming the aminium ion. This charged species exhibits enhanced water solubility and reactivity compared to its neutral form. Applications include its use as a pH regulator, corrosion inhibitor, and intermediate in organic synthesis .

Properties

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

IUPAC Name

2-methylpropylazanium

InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/p+1

InChI Key

KDSNLYIMUZNERS-UHFFFAOYSA-O

SMILES

CC(C)C[NH3+]

Canonical SMILES

CC(C)C[NH3+]

Origin of Product

United States

Comparison with Similar Compounds

1-Amino-2-Propanol (CAS 78-96-6)

  • Structure : HO-CH₂-CH(NH₂)-CH₃ (amine on the second carbon).
  • Key Differences: The amine group is on a secondary carbon rather than a tertiary carbon, reducing steric hindrance. Lower molecular weight (89.16 vs. 89.16 for 2-Amino-2-methylpropanol), but distinct density and solubility due to structural isomerism. Analytical methods for detection include gas chromatography with nitrogen-phosphorus detection (GC/NPD), similar to 2-Amino-2-methylpropanol .

Ethyl 2-Methyl-2-(Methylamino)Propanoate (CAS 58743-30-9)

  • Structure: An ester derivative with a methylamino (-NHCH₃) group and ethyl ester moiety.
  • Key Differences :
    • The ester group introduces lipophilicity, reducing water solubility compared to 2-Methylpropanaminium.
    • Reactivity shifts toward nucleophilic acyl substitution rather than amine-based reactions.
    • Safety data highlight respiratory irritation risks, necessitating stringent handling protocols .

2-Pentanamine (CAS 63493-28-7)

  • Structure : A primary amine with a linear five-carbon chain (CH₃-CH₂-CH₂-CH(NH₂)-CH₃).
  • Key Differences :
    • Longer hydrocarbon chain increases hydrophobicity, reducing aqueous solubility.
    • Primary amine (pKa ~10.6) vs. tertiary aminium ion (pKa ~9–10 for the parent compound), affecting protonation behavior in biological systems .

2-Chloro-N-(2-Methylphenyl)Propanamide (CAS 19281-31-3)

  • Structure : An amide with a chloro substituent and aromatic ring.
  • Key Differences :
    • The amide group resonance stabilizes the molecule, rendering it less basic than amines.
    • Chlorine atom enhances electrophilicity, making it reactive in substitution reactions.
    • Safety protocols emphasize avoiding inhalation and skin contact due to acute toxicity risks .

Data Table: Comparative Properties

Compound CAS Number Molecular Formula Functional Groups Key Properties
2-Methylpropanaminium Derived from 124-68-5 C₄H₁₂NO⁺ Tertiary aminium, -OH High polarity, water-soluble, pKa ~9–10
1-Amino-2-Propanol 78-96-6 C₃H₉NO Secondary amine, -OH MW 89.16, GC/NPD detectable
Ethyl 2-Methyl-2-(Methylamino)Propanoate 58743-30-9 C₇H₁₅NO₂ Ester, methylamino Lipophilic, respiratory irritant
2-Pentanamine 63493-28-7 C₅H₁₃N Primary amine Hydrophobic, pKa ~10.6
2-Chloro-N-(2-Methylphenyl)Propanamide 19281-31-3 C₁₀H₁₂ClNO Amide, chloro, aromatic Electrophilic, low basicity

Discussion of Key Findings

  • Solubility and Polarity: 2-Methylpropanaminium’s charged state grants superior aqueous solubility compared to neutral amines (e.g., 2-Pentanamine) or lipophilic esters (e.g., Ethyl 2-methyl-2-(methylamino)propanoate).
  • Reactivity :
    • The aminium ion participates in acid-base reactions and electrostatic interactions, while amides (e.g., 2-Chloro-N-(2-methylphenyl)propanamide) undergo hydrolysis or nucleophilic substitution.
  • Analytical Detection: Both 2-Amino-2-methylpropanol and 1-Amino-2-propanol are analyzed via GC/NPD, emphasizing the need for specialized methods to distinguish structural isomers .
  • Safety Profiles: Esters and chlorinated amides pose higher inhalation risks compared to amino alcohols, necessitating tailored safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropanaminium
Reactant of Route 2
2-Methylpropanaminium

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